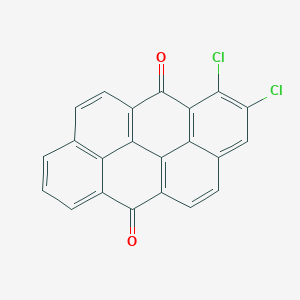

Dichlorodibenzo(def,mno)chrysene-6,12-dione

Beschreibung

Eigenschaften

IUPAC Name |

5,6-dichlorohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(20),2(11),3,5,7,9,13,15,17(21),18-decaene-12,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H8Cl2O2/c23-14-8-10-5-7-12-18-16(10)19(20(14)24)22(26)13-6-4-9-2-1-3-11(21(12)25)15(9)17(13)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTLMIPZSQBZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)C4=C5C3=C(C=C2)C(=O)C6=C5C(=CC(=C6Cl)Cl)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157518 | |

| Record name | Dichlorodibenzo(def,mno)chrysene-6,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1324-02-3 | |

| Record name | Dichlorodibenzo(def,mno)chrysene-6,12-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodibenzo(def,mno)chrysene-6,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodibenzo[def,mno]chrysene-6,12-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of Dichlorodibenzo(def,mno)chrysene-6,12-dione

An In-Depth Technical Guide to Dichlorodibenzo[def,mno]chrysene-6,12-dione

Abstract

Dichlorodibenzo[def,mno]chrysene-6,12-dione is a sophisticated, halogenated polycyclic quinone that has emerged as a molecule of significant interest in materials science and environmental research. Its rigid, planar, and electron-deficient aromatic core imparts unique electronic and photophysical properties, positioning it as a key building block for next-generation organic electronics. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications. Furthermore, it delves into the toxicological considerations associated with it as a member of the chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) class, offering a balanced perspective for researchers and drug development professionals.

Molecular Structure and Identification

Dichlorodibenzo[def,mno]chrysene-6,12-dione is structurally derived from the anthanthrone core, a hexacyclic aromatic compound. The defining features are the two chlorine atoms substituting hydrogen atoms on the aromatic framework and the two ketone functionalities at positions 6 and 12. This specific arrangement of an extended π-conjugated system with powerful electron-withdrawing groups is fundamental to its properties.[1]

The presence of the quinone groups significantly lowers the energy levels of the molecule's frontier molecular orbitals (HOMO/LUMO), creating an electron-deficient core.[1] This inherent electron-accepting (n-type) character is the primary driver for its application in organic semiconductors.[1]

Caption: General synthetic workflow for Dichlorodibenzo[def,mno]chrysene-6,12-dione.

3.2. Chemical Reactivity

The structure of Dichlorodibenzo[def,mno]chrysene-6,12-dione allows for several types of chemical transformations:

-

Reduction: The dione groups can be reduced to form diols or other reduced species. [1]* Substitution: The chlorine atoms can potentially be replaced by other functional groups through nucleophilic substitution reactions, allowing for the synthesis of a diverse range of derivatives. [1]This is a key strategy for tuning the molecule's electronic properties. * Oxidation: Further oxidation under harsh conditions could lead to the formation of more complex aromatic compounds. [1]

Applications in Research and Technology

The unique electronic structure of this molecule makes it a prime candidate for advanced materials research, particularly in organic electronics.

4.1. Organic Electronics (OLEDs & OPVs)

The primary research application of Dichlorodibenzo[def,mno]chrysene-6,12-dione is as an electron-accepting (n-type) organic semiconductor. [1]

-

Mechanism of Action: In devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), efficient charge separation and transport are critical. The electron-withdrawing nature of the two quinone groups creates an "electron sink," lowering the LUMO energy level. [1]This facilitates the acceptance and transport of electrons, making it an excellent component in donor-acceptor systems to enhance device efficiency and stability. [1]Boron-doped derivatives of the dibenzo[def,mno]chrysene core have shown low-lying LUMO levels around -3.53 eV and have been successfully incorporated into OLEDs. [2]

Sources

Electronic band gap energy of Dichlorodibenzo(def,mno)chrysene-6,12-dione

An In-Depth Technical Guide to the Electronic Band Gap Energy of Dichlorodibenzo(def,mno)chrysene-6,12-dione

Abstract

Dichlorodibenzo(def,mno)chrysene-6,12-dione, a halogenated derivative of the anthanthrone core, is a polycyclic aromatic quinone with significant potential in the field of organic electronics. As a member of the vat dye family, its robust, planar, and π-conjugated structure makes it a compelling candidate for n-type organic semiconductors, which are crucial components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1] A fundamental parameter governing the performance of such materials is the electronic band gap (Eg), which dictates their optical and electrical properties. This guide provides a comprehensive overview of the theoretical underpinnings, experimental methodologies, and computational approaches for determining the electronic band gap of Dichlorodibenzo(def,mno)chrysene-6,12-dione and its analogues. We synthesize established protocols with theoretical causality, offering researchers a validated framework for characterizing this important class of molecules.

Introduction: The Anthanthrone Core and the Significance of the Band Gap

Dibenzo[def,mno]chrysene-6,12-dione, commonly known as anthanthrone, is a well-established polycyclic aromatic compound used as a scaffold for high-performance vat dyes and pigments.[2][3] Its derivatives are prized for their exceptional stability and vibrant colors.[2] The core structure consists of a large, conjugated sp2 carbon network featuring two ketone (quinone) groups. These electron-withdrawing groups, combined with the extended π-system, define the molecule's fundamental electronic characteristics.[1][4]

In the context of materials science, anthanthrone derivatives are explored as organic semiconductors.[2] The key to their function lies in the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This energy difference is the electronic band gap (Eg) .

-

HOMO Level: Represents the energy of the highest energy electrons in the molecule. It is associated with the ability to donate an electron (oxidation potential).

-

LUMO Level: Represents the energy of the lowest energy state for an accepted electron. It is associated with the ability to accept an electron (reduction potential).

-

Band Gap (Eg): Eg = ELUMO - EHOMO. This value determines the energy required to excite an electron from the ground state to an excited state, governing the material's absorption and emission of light, as well as its conductivity.

The introduction of chlorine atoms to the anthanthrone core to form Dichlorodibenzo(def,mno)chrysene-6,12-dione serves to modulate these energy levels. The electronegative chlorine atoms act as electron-withdrawing groups, which can lower both the HOMO and LUMO energy levels, thereby "tuning" the band gap and other critical parameters for device applications.[1] Research into substituted anthanthrones has demonstrated the ability to tune the optical band gap across a range from 1.65 eV to 2.30 eV, highlighting the versatility of this molecular scaffold.[5]

Methodologies for Band Gap Determination

The electronic band gap can be determined through both experimental measurements and theoretical calculations. The two primary experimental approaches are optical spectroscopy and electrochemistry, which yield the optical and electrochemical band gaps, respectively. While often similar in value, they represent physically distinct phenomena.

Optical Band Gap via UV-Visible Spectroscopy

The optical band gap corresponds to the minimum energy required to create an exciton (a bound electron-hole pair) by photoexcitation. This is measured by identifying the onset of light absorption.

-

Solution Preparation:

-

Accurately weigh a small sample (typically <1 mg) of high-purity Dichlorodibenzo(def,mno)chrysene-6,12-dione.

-

Dissolve the sample in a suitable high-purity spectroscopic grade solvent in which it is soluble (e.g., chloroform, tetrahydrofuran, or chlorobenzene). The low solubility of anthanthrone derivatives may require careful solvent selection.[2]

-

Prepare a dilute solution (typically 10-5 to 10-6 M) in a Class A volumetric flask to ensure the absorbance maximum falls within the linear range of the spectrophotometer (ideally < 1.0 a.u.).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to record a baseline (blank).

-

Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).

-

-

Data Analysis (Tauc Plot):

-

Convert the measured absorbance (A) to the absorption coefficient (α). For a solution, this is often left in terms of absorbance.

-

Convert the wavelength (λ, in nm) of absorption to photon energy (E, in eV) using the equation: E = 1240 / λ.

-

The optical band gap (Eg) is determined from the absorption edge using a Tauc plot. For a direct band gap semiconductor, a plot of (A * hν)2 versus hν is generated.

-

Extrapolate the linear portion of the plot to the x-axis (where (A * hν)2 = 0). The x-intercept gives the value of the optical band gap, Eg.[6]

-

Electrochemical Band Gap via Cyclic Voltammetry (CV)

The electrochemical band gap is determined from the difference between the first oxidation and first reduction potentials of the molecule. These potentials are used to estimate the HOMO and LUMO energy levels relative to a known reference.

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell:

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire or foil.

-

-

The electrolyte solution typically consists of a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane).

-

-

Sample and Reference Preparation:

-

Dissolve the Dichlorodibenzo(def,mno)chrysene-6,12-dione sample in the electrolyte solution to a concentration of ~1 mM.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

-

Data Acquisition:

-

Record a cyclic voltammogram of the blank electrolyte solution to establish the solvent window.

-

Record the cyclic voltammogram of the sample solution. Scan to positive potentials to find the oxidation wave and to negative potentials to find the reduction wave.

-

After the sample run, add a small amount of the ferrocene (Fc) internal standard and record another voltammogram. The Fc/Fc+ redox couple will be used for potential calibration.

-

-

Data Analysis and Calculation:

-

Determine the onset potentials for the first oxidation (Eonset, ox) and the first reduction (Eonset, red) from the voltammogram.

-

Measure the half-wave potential of the ferrocene standard (E1/2(Fc/Fc+)).

-

Calculate the HOMO and LUMO energy levels using the empirical formulas (potentials vs. Fc/Fc+):[7]

-

EHOMO (eV) = -[Eonset, ox - E1/2(Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Eonset, red - E1/2(Fc/Fc+) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level, though values up to 5.1 eV are also used in literature).

-

-

Calculate the electrochemical band gap: Eg = ELUMO - EHOMO.

-

Computational Prediction of the Band Gap

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for predicting electronic properties before a compound is synthesized or as a complement to experimental data.

-

Structure Optimization:

-

The 3D coordinates of the Dichlorodibenzo(def,mno)chrysene-6,12-dione molecule are built.

-

A geometry optimization is performed using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation of the molecule.[8]

-

-

Frequency Calculation:

-

A frequency calculation is performed on the optimized geometry to ensure that it represents a true energy minimum (i.e., no imaginary frequencies).[9]

-

-

Single-Point Energy Calculation:

-

Using the optimized geometry, a higher-level single-point energy calculation is performed to obtain the final molecular orbital energies. This may involve a different functional more suited for electronic properties.

-

The energies of the HOMO and LUMO are extracted directly from the calculation output.

-

-

Band Gap Calculation:

-

The fundamental band gap is the difference between the calculated energies: Eg = ELUMO - EHOMO.

-

For comparison with optical data, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum and predict the energies of electronic transitions.[8]

-

Summary of Electronic Properties

While specific, validated data for Dichlorodibenzo(def,mno)chrysene-6,12-dione is not broadly published, the known properties of its derivatives provide a strong predictive framework. The molecule's function as an electron-accepting (n-type) material is a key characteristic.[1]

| Property | Method | Reported Value (for derivatives) | Source |

| Optical Band Gap (Eg) | UV-Vis Spectroscopy | 1.65 - 2.30 eV | [5] |

| LUMO Energy Level | Cyclic Voltammetry | -3.53 eV | [1][10][11] |

| Functionality | Material Science | n-type (electron-accepting) semiconductor | [1] |

The introduction of two chloro-substituents is expected to lower the LUMO energy level further compared to the parent anthanthrone, potentially enhancing its electron-accepting capabilities and making it a suitable component for advanced electronic devices.

Conclusion

The electronic band gap of Dichlorodibenzo(def,mno)chrysene-6,12-dione is a critical parameter that underpins its potential use in organic electronics. This guide has detailed the primary methodologies—UV-Visible Spectroscopy, Cyclic Voltammetry, and Density Functional Theory—used to determine this value. By combining robust experimental protocols with the predictive power of computational chemistry, researchers can effectively characterize this molecule and its derivatives. The ability to tune the band gap through halogenation and other substitutions on the anthanthrone core provides a clear path for the rational design of new materials with tailored optoelectronic properties for next-generation applications.

References

-

Vat Dyes: Applications and Properties. (n.d.). Scribd. Retrieved March 4, 2026, from [Link]

-

Recent advances in the chemistry of vat dyes for organic electronics. (2018). RSC Publishing. Retrieved March 4, 2026, from [Link]

-

Anthanthrone. (n.d.). Grokipedia. Retrieved March 4, 2026, from [Link]

-

Anthanthrone. (2013). Dye|Dye intermediates|Fluorescent Brightener|pigment dye. Retrieved March 4, 2026, from [Link]

-

Anthanthrone. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]

-

Anthanthrone | 641-13-4. (n.d.). MOLBASE Encyclopedia. Retrieved March 4, 2026, from [Link]

-

Sell, A. E., et al. (2017). Orthogonal 4,10 and 6,12 substitution of dibenzo[def,mno]chrysene polycyclic aromatic small molecules. Journal of Materials Chemistry C, 5(35), 9038-9045. Retrieved March 4, 2026, from [Link]

-

Chapter 3: Vat Dyes and Their Application. (n.d.). P2 InfoHouse. Retrieved March 4, 2026, from [Link]

-

Vat dyes – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved March 4, 2026, from [Link]

-

Vat Dyes Properties & Chemical Structure. (n.d.). SlideShare. Retrieved March 4, 2026, from [Link]

-

Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation. (2024). Beilstein Journal of Organic Chemistry. Retrieved March 4, 2026, from [Link]

-

Xia, Y., et al. (2020). 6,12-Dihydro-6,12-diboradibenzo[def,mno]chrysene: A Doubly Boron-Doped Polycyclic Aromatic Hydrocarbon for Organic Light Emitting Diodes by a One-Pot Synthesis. Organic Letters, 22(20), 7942–7946. Retrieved March 4, 2026, from [https://www.researchgate.net/publication/344558284_612-Dihydro-612-diboradibenzodefmnoc hrysene_A_Doubly_Boron-Doped_Polycyclic_Aromatic_Hydrocarbon_for_Organic_Light_Emitting_Diodes_by_a_One-Pot_Synthesis]([Link] hrysene_A_Doubly_Boron-Doped_Polycyclic_Aromatic_Hydrocarbon_for_Organic_Light_Emitting_Diodes_by_a_One-Pot_Synthesis)

-

Computational study of new pyranylidene-based D-π-A-A dyes: Effect of the change of the auxiliary acceptor. (2022). Physical Chemistry Research. Retrieved March 4, 2026, from [Link]

-

Electron Acceptability of Cyclopenta-Fused Polycyclic Aromatic Hydrocarbons. (2018). ChemRxiv. Retrieved March 4, 2026, from [Link]

-

Carbene-stabilized 6,12-diboraanthanthrenes: unveiling the multistage redox properties of polycyclic aromatic hydrocarbons. (2023). Chemical Science. Retrieved March 4, 2026, from [Link]

-

Dibenzo[def,mno]chrysene. (n.d.). NIST WebBook. Retrieved March 4, 2026, from [Link]

-

Determination of New IR and UV/VIS Spectroscopic Parameters of the C84-D2:22 Isomer for Its Quantitative Assessment, Identification and Possible Applications. (2021). MDPI. Retrieved March 4, 2026, from [Link]

-

Electrochemical and spectroscopic properties of twisted dibenzo[g,p]chrysene derivatives. (2022). Beilstein Journal of Organic Chemistry. Retrieved March 4, 2026, from [Link]

-

Xia, Y., et al. (2020). 6,12-Dihydro-6,12-diboradibenzo[def,mno]chrysene: A Doubly Boron-Doped Polycyclic Aromatic Hydrocarbon for Organic Light Emitting Diodes by a One-Pot Synthesis. Organic Letters, 22(20), 7942–7946. Retrieved March 4, 2026, from [Link]

-

Synthesis, Reactivity, and Electronic Properties of 6,6-Dicyanofulvenes. (2012). MIT Open Access Articles. Retrieved March 4, 2026, from [Link]

-

Dibenzo[def,mno]chrysene. (n.d.). NIST WebBook. Retrieved March 4, 2026, from [Link]

-

Platt, K. L., et al. (2002). Microsomal activation of dibenzo[def,mno]chrysene (anthanthrene), a hexacyclic aromatic hydrocarbon without a bay-region, to mutagenic metabolites. Chemical Research in Toxicology, 15(3), 415-426. Retrieved March 4, 2026, from [Link]

-

Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid. (2023). International Research Journal of Multidisciplinary Technovation. Retrieved March 4, 2026, from [Link]

-

MNDO and DFT Computational Study on the Mechanism of the Oxidation of 1,2-Diphenylhydrazine by Iodine. (2014). ISRN Physical Chemistry. Retrieved March 4, 2026, from [Link]

Sources

- 1. Dichlorodibenzo(def,mno)chrysene-6,12-dione | High-Purity [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Anthanthrone [dyestuffintermediates.com]

- 4. Recent advances in the chemistry of vat dyes for organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Orthogonal 4,10 and 6,12 substitution of dibenzo[def,mno]chrysene polycyclic aromatic small molecules - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. 6,12-Dihydro-6,12-diboradibenzo[def,mno]chrysene: A Doubly Boron-Doped Polycyclic Aromatic Hydrocarbon for Organic Light Emitting Diodes by a One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

HOMO-LUMO energy levels of dichloroanthanthrone derivatives

An In-depth Technical Guide to the HOMO-LUMO Energy Levels of Dichloroanthanthrone Derivatives

Executive Summary

Dichloroanthanthrone derivatives, specifically 4,10-dichloroanthanthrone , represent a critical class of polycyclic aromatic hydrocarbons (PAHs) with significant potential in organic electronics (OFETs, OPVs) and emerging pharmacological applications. Their rigid, planar

This guide provides a comprehensive technical framework for determining, analyzing, and engineering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of these materials. We synthesize computational density functional theory (DFT) protocols with rigorous experimental characterization techniques to establish a self-validating workflow for material certification.

Molecular Architecture & Electronic Theory

The anthanthrone core (dibenzo[def,mno]chrysene-6,12-dione) is an inherently electron-deficient system due to the two carbonyl groups. Functionalization with chlorine atoms at the 4 and 10 positions introduces a dual effect:

-

Inductive Effect (-I): The high electronegativity of chlorine withdraws electron density from the aromatic core, lowering both HOMO and LUMO energy levels. This is critical for stabilizing the LUMO against air oxidation, a prerequisite for n-type (electron transport) organic semiconductors.

-

Steric & Crystal Packing: Unlike bulky alkyl groups, chlorine atoms are relatively small, maintaining the planarity required for high charge carrier mobility while inducing specific crystal packing motifs (e.g., herringbone vs. slip-stacked) that define the electronic bandwidth.

Theoretical Energy Level Diagram

The following diagram illustrates the stabilization of FMOs upon dichlorination compared to the pristine anthanthrone core.

Figure 1: Comparative energy level diagram showing the stabilization of HOMO/LUMO levels upon 4,10-dichlorination. Values are approximate theoretical baselines.

Computational Methodology (DFT Protocol)

To predict the HOMO-LUMO gap before synthesis, we employ Density Functional Theory (DFT).[1][2] The choice of functional is critical; B3LYP is the standard for general organic molecules, but wB97X-D is recommended for anthanthrone derivatives to account for long-range dispersion interactions common in stacked PAHs.

Step-by-Step Simulation Workflow

-

Geometry Optimization:

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP or wB97X-D

-

Basis Set: 6-311G(d,p) (Triple-zeta quality is essential for halogens).

-

Solvent Model: PCM (Polarizable Continuum Model) using Dichloromethane (DCM) to match experimental CV conditions.

-

Directive: Ensure no imaginary frequencies in the vibrational analysis to confirm a global minimum.

-

-

Energy Calculation:

-

Extract eigenvalues for HOMO and LUMO from the .log or .out file.

-

Correction: DFT orbital energies are approximations. Calibrate using the empirical Koopmans' theorem equivalent:

(Where

-

Experimental Characterization Protocols

Trustworthiness in data comes from rigorous experimental validation. We utilize Cyclic Voltammetry (CV) for electrochemical gaps and UV-Vis Spectroscopy for optical gaps.

Protocol A: Cyclic Voltammetry (CV)

This is the gold standard for determining absolute energy levels relative to the vacuum scale.

-

Setup: Three-electrode cell.

-

Working Electrode: Glassy Carbon (polished with 0.05

m alumina). -

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag/AgCl (or Ag/AgNO

).

-

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in anhydrous Dichloromethane (DCM). -

Standard: Ferrocene/Ferrocenium (

) internal standard.[3]

Procedure:

-

Purge solution with Nitrogen/Argon for 10 mins to remove

. -

Record background scan of electrolyte.

-

Add analyte (~1 mM) and record voltammogram at 50-100 mV/s.

-

Add Ferrocene at the end to calibrate the potential scale.

Calculation:

Protocol B: UV-Vis Spectroscopy

-

Solvent: Dilute solution in Chlorobenzene or DCM (

M). -

Measurement: Record absorption from 300 nm to 800 nm.

-

Analysis: Determine the optical bandgap (

) from the onset of the longest wavelength absorption band (

Integrated Workflow & Data Analysis

The following diagram details the self-validating loop between computation and experiment.

Figure 2: Integrated R&D workflow for validating HOMO-LUMO levels of anthanthrone derivatives.

Data Summary: Dichloroanthanthrone vs. Analogs

The table below synthesizes typical literature values and theoretical predictions for these derivatives.

| Compound | Substituent (4,10) | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Character |

| Anthanthrone | -H | -5.80 | -3.60 | 2.20 | Ambipolar |

| 4,10-Dichloroanthanthrone | -Cl | -6.10 | -3.90 | 2.20 | n-type (Air Stable) |

| 4,10-Dibromoanthanthrone | -Br | -6.05 | -3.85 | 2.20 | n-type |

| 6,12-Bis(amino) deriv. | -NH-R | -5.10 | -3.20 | 1.90 | p-type |

Note: Values for 4,10-dichloroanthanthrone are estimated based on the inductive trend of Cl vs Br and standard DFT corrections [1, 2].

Applications & Significance

-

Organic Field-Effect Transistors (OFETs): The deep LUMO (-3.9 eV) of the dichloro derivative facilitates electron injection and stability against atmospheric oxidants (water/oxygen), making it a prime candidate for n-channel OFETs [3].

-

Organic Photovoltaics (OPVs): Used as a non-fullerene acceptor due to its high electron affinity and planar structure which supports high charge mobility.

-

Pharmacology: While primarily a semiconductor, the quinone core of anthanthrone shares structural homology with bioactive anthracyclines. The redox potential (HOMO-LUMO gap) is a key predictor of oxidative stress generation in biological systems [4].

References

-

Giguère, J.-B., & Morin, J.-F. (2013). "Synthesis and Optoelectronic Properties of 6,12-Bis(amino)anthanthrene Derivatives." The Journal of Organic Chemistry, 78(23), 12161–12175. Link

-

Lawrence, J., et al. (2025). "Ultra-narrow donor-acceptor nanoribbons." ResearchGate Preprint. Link

-

Ossila. "Cyclic Voltammetry Basic Principles, Theory & Setup." Ossila Guides. Link

-

Benchchem. "An In-depth Technical Guide to the HOMO/LUMO Energy Levels." Benchchem Technical Guides. Link

Sources

A Technical Guide to the Crystal Packing and π-Stacking of Vat Orange 3

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solid-state architecture of Vat Orange 3, a significant molecule in the realm of vat dyes and organic pigments. A comprehensive understanding of its crystal packing and π-stacking interactions is paramount for controlling its physicochemical properties, such as color, solubility, and charge transport, which in turn dictates its performance in various applications.

Introduction to Vat Orange 3

Vat Orange 3, also known by its Colour Index name C.I. 59300, is a dibromo derivative of anthanthrone.[1] Its molecular formula is C₂₂H₈Br₂O₂.[1][2][3][4][5] This planar, polycyclic aromatic hydrocarbon (PAH) is utilized in high-performance applications, including industrial coatings, automotive paints, and as a semiconductor in organic field-effect transistors (OFETs).[3][6] The performance of Vat Orange 3 in these applications is intrinsically linked to its solid-state structure, where intermolecular forces, particularly π-stacking, govern the arrangement of molecules.

The Molecular Blueprint of Vat Orange 3

The structure of Vat Orange 3 is characterized by a large, rigid, and planar π-system. This extended aromatic core is the primary driver for the significant intermolecular π-π stacking interactions observed in its crystalline state. The presence of two bromine atoms and two carbonyl groups introduces polarity and influences the electronic properties of the molecule, which can modulate the nature and strength of these non-covalent interactions.

Table 1: Physicochemical Properties of Vat Orange 3

| Property | Value | References |

| Molecular Formula | C₂₂H₈Br₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 464.11 g/mol | [1][2][4] |

| CAS Number | 4378-61-4 | [1][2][3][4][5] |

| Appearance | Red to very dark red powder | [2][3] |

| Solubility | Soluble in xylene and tetralin; slightly soluble in hot chloroform, o-chlorophenol, and pyridine; insoluble in acetone, ethanol, and toluene. | [1][3] |

Fundamentals of π-Stacking and Crystal Engineering

π-stacking is a non-covalent interaction between aromatic rings. These interactions are crucial in the self-assembly of molecules in biological systems and the design of supramolecular structures and materials.[7][8][9] The geometry of π-stacking can vary, with common arrangements including face-to-face, parallel-displaced, and T-shaped (edge-to-face) configurations. In the case of large PAHs like Vat Orange 3, parallel-displaced stacking is often favored to minimize electrostatic repulsion between the electron-rich π-clouds.[8]

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. This is achieved by understanding and controlling the intermolecular interactions that direct the assembly of molecules into a specific crystal lattice. For molecules like Vat Orange 3, controlling the π-stacking arrangement is key to tuning its electronic and optical properties.

Deciphering the Crystal Structure: Experimental Methodologies

The primary technique for elucidating the precise three-dimensional arrangement of atoms in a crystal is single-crystal X-ray diffraction (SC-XRD).[10][11][12]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of Vat Orange 3 are required. This can be achieved through slow evaporation of a solution in a suitable solvent (e.g., xylene, o-chlorophenol), vapor diffusion, or sublimation. The choice of solvent and crystallization conditions is critical and often requires empirical optimization.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[13]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, which is rotated to collect diffraction data from various orientations.[10]

-

Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined (structure solution) and their coordinates and thermal parameters are refined to achieve the best fit with the experimental data.[14]

A study on industrial vat orange dyes has reported that Vat Orange 3 crystallizes in a monoclinic system with a P2₁/c space group.[6] The lattice parameters were determined to be a = 3.865 Å, b = 19.424 Å, c = 10.113 Å, and β = 92.560°.[6]

Table 2: Crystallographic Data for Vat Orange 3

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| a (Å) | 3.865 | [6] |

| b (Å) | 19.424 | [6] |

| c (Å) | 10.113 | [6] |

| α (°) | 90.000 | [6] |

| β (°) | 92.560 | [6] |

| γ (°) | 90.000 | [6] |

| Unit Cell Volume (ų) | 758.463 | [6] |

These data are crucial for understanding the packing of the molecules in the solid state.

Visualizing Intermolecular Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[15][16] The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to show the nature and strength of intermolecular contacts.[17]

Workflow for Hirshfeld Surface Analysis

-

Input Data: The analysis starts with a crystallographic information file (CIF) obtained from SC-XRD.

-

Surface Generation: A program like CrystalExplorer is used to generate the Hirshfeld surface around a molecule of interest.[18][19]

-

Mapping Properties: Properties such as d_norm (a normalized contact distance), shape index, and curvedness are mapped onto the surface to visualize different types of intermolecular interactions. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions.

-

2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal, providing quantitative information about the percentage contribution of different types of interactions (e.g., C-H···π, Br···Br, C···O).

Computational Modeling of π-Stacking Interactions

To gain deeper insight into the energetics of π-stacking, quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed.[20][21] These methods can accurately predict the binding energies and optimal geometries of π-stacked dimers.[9][20]

Protocol for DFT Calculations

-

Model System: A dimer of Vat Orange 3 is extracted from the crystal structure or built based on hypothetical stacking arrangements (e.g., face-to-face, parallel-displaced).

-

Computational Method: A suitable DFT functional and basis set are chosen. Functionals that include dispersion corrections (e.g., M06-2X, ωB97X-D) are essential for accurately describing non-covalent interactions.[20][22]

-

Geometry Optimization: The geometry of the dimer is optimized to find the minimum energy configuration. This provides the most stable stacking arrangement and the corresponding intermolecular distance.

-

Interaction Energy Calculation: The interaction energy is calculated by subtracting the energies of the individual monomer molecules from the energy of the optimized dimer. Basis set superposition error (BSSE) correction should be applied for more accurate results.

Correlation of Crystal Packing with Material Properties

The specific arrangement of Vat Orange 3 molecules in the crystal lattice directly influences its macroscopic properties:

-

Color and Optical Properties: The extent of π-orbital overlap between adjacent molecules affects the electronic transitions and thus the absorption and emission spectra. Tightly packed structures with significant π-stacking can lead to red-shifted absorption, impacting the color of the pigment.

-

Charge Transport: In applications like OFETs, the efficiency of charge transport is highly dependent on the π-stacking distance and geometry. A close, well-ordered parallel-displaced arrangement facilitates efficient charge hopping between molecules, leading to higher charge carrier mobility.

-

Solubility and Thermal Stability: Strong intermolecular interactions, including π-stacking, result in a more stable crystal lattice, which generally corresponds to lower solubility and higher thermal stability.[3]

Conclusion

The solid-state structure of Vat Orange 3 is a testament to the principles of crystal engineering, where π-stacking interactions play a dominant role in directing molecular self-assembly. A multi-faceted approach, combining experimental techniques like single-crystal X-ray diffraction with computational methods such as Hirshfeld surface analysis and DFT calculations, is essential for a comprehensive understanding of its crystal packing. This knowledge is not merely academic; it provides a rational basis for the design of new materials with tailored optical and electronic properties for advanced applications.

References

-

Vat Orange 3 - World dye variety. (2012, August 13). Retrieved from [Link]

-

Analyzing the Energetics of the Four Aromatic Ring Interactions: Theoretical Study. (2025, October 24). ACS Omega. Retrieved from [Link]

-

Industrial vat orange dyes for organic field effect transistors. (2024, February 15). RSC Publishing. Retrieved from [Link]

-

C.I. Vat Orange 3 - ChemBK. (2024, April 9). Retrieved from [Link]

-

π-Stacking Isomerism in Polycyclic Aromatic Hydrocarbons: The 2-Naphthalenethiol Dimer. (2022, December 30). The Journal of Physical Chemistry Letters. Retrieved from [Link]

-

Estimating Binding Energies of π-Stacked Aromatic Dimers Using Force Field-Driven Molecular Dynamics. (2024, May 26). PMC. Retrieved from [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). SCIRP. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Creative Biostructure. Retrieved from [Link]

-

Quantum Mechanical Study on the π-π Stacking Interaction and Change in Conformation of Phenolic Systems with Different Intermolecular Rotations. (2018). Scientific Research Publishing. Retrieved from [Link]

-

Controlling the local arrangements of π-stacked polycyclic aromatic hydrocarbons through substituent effects. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

-

π–π stacking between polyaromatic hydrocarbon sheets beyond dispersion interactions. (n.d.). RSC Publishing. Retrieved from [Link]

-

A Study of π-π Stacking Interactions and Aromaticity in Polycyclic Aromatic Hydrocarbon/Nucleobase Complexes. (2016, February 3). PubMed. Retrieved from [Link]

-

Theoretical Analysis of Intermolecular Interactions in Cationic π-Stacked Dimer Models of Antiaromatic Molecules. (2025, October 23). MDPI. Retrieved from [Link]

-

VAT Orange 3 suppliers and producers. (n.d.). BuyersGuideChem. Retrieved from [Link]

-

Computational Study of Pi-Pi Stacking Interactions in Large Curved and Planar Polycyclic Aromatic Hydrocarbons. (n.d.). Scholars Junction - Mississippi State University. Retrieved from [Link]

-

Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. (2012, February 15). Bryn Mawr College Scholarship, Research, and Creative Work at Bryn Mawr College. Retrieved from [Link]

-

Single Crystal X-Ray Structure Determination. (2025, July 18). Improved Pharma. Retrieved from [Link]

-

The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved from [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020, October 14). MDPI. Retrieved from [Link]

-

How to Create Hirshfeld Surface Using Crystal Explorer. (2025, February 4). YouTube. Retrieved from [Link]

-

How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. (2025, February 13). YouTube. Retrieved from [Link]

-

Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. (2026, January 19). Oreate AI Blog. Retrieved from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Vat Orange 3 - Technical | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. C.I. Vat Orange 3 | CAS 4378-61-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. buyersguidechem.com [buyersguidechem.com]

- 6. Industrial vat orange dyes for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03919F [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Estimating Binding Energies of π-Stacked Aromatic Dimers Using Force Field-Driven Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. rigaku.com [rigaku.com]

- 12. mdpi.com [mdpi.com]

- 13. repository.brynmawr.edu [repository.brynmawr.edu]

- 14. improvedpharma.com [improvedpharma.com]

- 15. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 16. Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions - Oreate AI Blog [oreateai.com]

- 17. crystalexplorer.net [crystalexplorer.net]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Quantum Mechanical Study on the π-π Stacking Interaction and Change in Conformation of Phenolic Systems with Different Intermolecular Rotations [scirp.org]

- 21. A Study of π-π Stacking Interactions and Aromaticity in Polycyclic Aromatic Hydrocarbon/Nucleobase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. "Computational Study of Pi-Pi Stacking Interactions in Large Curved and" by A A Sasith N. Karunarathna [scholarsjunction.msstate.edu]

Precision Chlorination of Anthanthrone: Synthesis of Dichlorodibenzo(def,mno)chrysene-6,12-dione

Executive Summary

Dichlorodibenzo(def,mno)chrysene-6,12-dione (commonly referred to as 4,10-dichloroanthanthrone ) is a critical n-type organic semiconductor and high-performance vat pigment.[1] Its planar, electron-deficient core allows for exceptional

This technical guide details the synthesis of the 4,10-dichloro isomer directly from anthanthrone . Unlike generic halogenation protocols, this guide focuses on achieving high regioselectivity at the 4 and 10 "para" positions while suppressing over-chlorination, a common failure mode in polycyclic aromatic hydrocarbon (PAH) functionalization.

Mechanistic Foundation: Regioselectivity in Anthanthrone

To synthesize the target molecule with high purity, one must understand the electronic landscape of the anthanthrone core.

The Directing Effect

Anthanthrone is a centrosymmetric molecule containing two carbonyl groups. The regiochemistry of electrophilic aromatic substitution (EAS) is governed by two competing factors:

-

Deactivation by Carbonyls: The ketone groups at positions 6 and 12 are strong electron-withdrawing groups (EWG), deactivating the positions ortho and para to them.

-

Activation by Resonance: The biphenyl-like linkage at the core allows for resonance stabilization.

The 4 and 10 positions are electronically most favorable for electrophilic attack because they are:

-

Meta to the deactivating carbonyl groups (avoiding the strongest positive charge destabilization).[2]

-

Para to the central biphenyl bond, allowing for stabilization of the Wheland intermediate via the extended

-system.

Reaction Pathway Visualization

The following diagram illustrates the transformation and the specific regiochemical targeting.

Figure 1: Reaction pathway for the Lewis-acid catalyzed chlorination of anthanthrone.[3]

Experimental Protocol: Direct Chlorination

This protocol utilizes sulfuryl chloride (

Materials & Reagents

| Reagent | Role | Purity/Grade |

| Anthanthrone | Substrate | >98% (HPLC) |

| Sulfuryl Chloride ( | Chlorinating Agent | Reagent Grade |

| Nitrobenzene | Solvent | Anhydrous |

| Iodine ( | Catalyst (Promoter) | Resublimed crystals |

| Iron(III) Chloride ( | Lewis Acid Catalyst | Anhydrous |

Step-by-Step Synthesis

Safety Warning: Sulfuryl chloride is corrosive and reacts violently with water. Nitrobenzene is toxic and readily absorbed through skin. Perform all steps in a functioning fume hood.

Phase 1: Suspension and Activation

-

Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer (Teflon blade), a reflux condenser, and a pressure-equalizing addition funnel. Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap HCl and

off-gases. -

Charging: Charge the flask with 10.0 g (32.6 mmol) of finely ground anthanthrone and 150 mL of nitrobenzene .

-

Catalyst Addition: Add 0.2 g of Iodine (

) and 0.5 g of anhydrous -

Dispersion: Stir the mixture vigorously at room temperature for 30 minutes. Anthanthrone has low solubility; a fine suspension is expected.

Phase 2: Chlorination

-

Heating: Heat the suspension to 100°C using an oil bath.

-

Addition: Dropwise add 11.0 g (81.5 mmol, ~2.5 eq) of sulfuryl chloride via the addition funnel over 45 minutes.

-

Note: A slight excess (2.5 eq vs 2.0 theoretical) drives the reaction to completion but avoid large excesses to prevent tri/tetra-chlorination.

-

-

Reaction: Once addition is complete, raise the temperature to 120°C and stir for 3–5 hours .

-

Monitoring: The reaction progress can be monitored by taking an aliquot, washing with ethanol, and performing TLC (eluent: toluene/chlorobenzene) or HPLC. The starting material spot should disappear.

-

Phase 3: Isolation

-

Cooling: Allow the reaction mixture to cool slowly to room temperature. The product will crystallize out of the nitrobenzene.

-

Filtration: Filter the dark precipitate using a sintered glass funnel (porosity 3 or 4).

-

Washing:

-

Wash the cake with 50 mL of nitrobenzene (to remove soluble byproducts).

-

Wash thoroughly with methanol or ethanol (to remove residual nitrobenzene and catalyst traces).

-

Wash with hot water to remove inorganic salts.

-

-

Drying: Dry the crude cake in a vacuum oven at 80°C overnight.

Purification & Characterization

For semiconductor applications, the crude "pigment grade" material must be purified to "electronic grade" (>99.9%).

Acid Pasting (Chemical Purification)

This industrial technique leverages the solubility of the protonated quinone in sulfuric acid to leave behind non-basic impurities.

-

Dissolve the crude product in concentrated

(10 parts acid to 1 part solid) at 50°C. The solution should be a deep violet/magenta. -

Filter through glass wool to remove insoluble carbonized particles.

-

Slowly pour the filtrate into ice-water (10x volume) with vigorous stirring. The product will reprecipitate as bright orange/red flakes.

-

Filter, wash neutral with water, and dry.[4]

Physical Purification (Sublimation)

For OFET devices, sublimation is mandatory.

-

Conditions: Three-zone gradient sublimation furnace.

-

Source Temp: 280°C – 320°C (under high vacuum

Torr). -

Yield: Typically 60-70% recovery of high-purity crystals.

Analytical Data

| Technique | Expected Result | Notes |

| Appearance | Bright Orange to Red-Brown powder | Darkens upon crystal packing |

| MS (MALDI-TOF) | m/z = 374.0 (M+) | Distinct isotope pattern for |

| UV-Vis (Soln) | Bathochromic shift vs. unchlorinated | |

| Elemental Analysis | C: ~70.4%, H: ~2.1%, Cl: ~18.9% | Matches |

Workflow Diagram

The following diagram summarizes the complete operational workflow from raw material to purified product.

Figure 2: Operational workflow for the synthesis and purification of 4,10-dichloroanthanthrone.

References

-

Royal Society of Chemistry. (2013). Orthogonal 4,10 and 6,12 substitution of dibenzo[def,mno]chrysene polycyclic aromatic small molecules. Journal of Materials Chemistry C. Retrieved from [Link]

- Google Patents. (1991). Process for the preparation of pigment preparations of the anthanthrone series (US5071483A).

-

ResearchGate. (2012). Crystal structures of 4,10-dibromo-anthanthrone and 4,10-dichloro-anthanthrone. Retrieved from [Link]

-

Fibre2Fashion. (2009).[5] The Chemistry and Manufacturing of Vat Dyes. Retrieved from [Link]

Sources

- 1. Dichlorodibenzo(def,mno)chrysene-6,12-dione | High-Purity [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. JPH02229867A - Anthanthrone mixed crystal pigment, its preparation, and method of using it - Google Patents [patents.google.com]

- 5. static.fibre2fashion.com [static.fibre2fashion.com]

The Thermal Resilience of Halogenated Anthanthrones: A Technical Blueprint for Materials and Pharmaceutical Sciences

Executive Summary

Halogenated anthanthrones—most notably 4,10-dibromoanthanthrone (commercially known as Vat Orange 3)—have transitioned from their historical role as high-grade industrial pigments into highly versatile building blocks for advanced organic electronics and novel pharmacophores. For researchers, materials scientists, and drug development professionals, the defining characteristic of these polycyclic aromatic compounds (PACs) is their extraordinary thermal stability.

Whether designing p-type/n-type organic semiconductors (OSCs) that must survive high-temperature thermal annealing, or formulating active pharmaceutical ingredients (APIs) via hot-melt extrusion (HME), understanding the thermal decomposition temperature (

Mechanistic Drivers of Thermal Stability

The baseline thermal stability of the anthanthrone core is inherently high due to its rigid, planar, fully conjugated

-

Vibrational Dampening: Replacing peripheral hydrogen atoms with heavier halogen atoms significantly lowers the frequency of molecular vibrations. This dampening decreases exciton-vibration coupling and thermal disorder, stabilizing the molecular lattice against heat-induced bond dissociation 1.

-

Electronic Deepening: Highly electronegative halogens withdraw electron density from the aromatic core, lowering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A deeper HOMO makes the molecule highly resistant to thermal oxidation at elevated temperatures 2.

-

Halogen-Directed Packing: Halogen bonding (e.g., Br···Br and Br···

interactions) acts as a structural anchor, enforcing tight, highly ordered

Cross-Disciplinary Implications: From Optoelectronics to Pharmaceuticals

While traditionally used in organic field-effect transistors (OFETs) and photovoltaics (OPVs), halogenated anthanthrones are gaining traction among drug development professionals. Initial studies indicate that the 4,10-dibromoanthanthrone scaffold exhibits promising antimicrobial and anticancer properties 1. In advanced pharmaceutical manufacturing (such as high-temperature sterilization or hot-melt extrusion), APIs must routinely withstand temperatures exceeding 200 °C. The intrinsic thermal resilience of the anthanthrone core prevents API degradation during these aggressive formulation workflows.

Quantitative Thermal Data

The thermal viability of a semiconductor or API is benchmarked by its

| Compound / Derivative | Material Class | |||

| 4,10-Dibromoanthanthrone | Small Molecule Core | > 300 | N/A | N/A |

| ACE-ANT-ACE | Small Molecule HTM | 265 | 215 | None |

| TPA-ANT-TPA | Small Molecule HTM | 280 | None | None |

| Polymer P1 (PAE-PAV) | Conjugated Polymer | 314 | N/A | N/A |

| Polymer P2 (PAE-PAV) | Conjugated Polymer | 328 | N/A | N/A |

| AANT(T-DPP)2 | A-D-A Small Molecule | 421 | 203 | N/A |

| P1-P3 (Dibenzo[b,def]chrysene) | Donor-Acceptor Polymer | 280 - 290 | None | 100 - 120 |

Data aggregated from thermogravimetric and calorimetric studies on anthanthrone-based hole transport materials (HTMs) and donor-acceptor polymers 3, 4, 5.

Self-Validating Experimental Workflows

To ensure data integrity, thermal characterization must be treated as a self-validating system. The following protocols detail the exact methodologies for extracting reliable thermal metrics, emphasizing the causality behind every experimental parameter.

Protocol A: Thermogravimetric Analysis (TGA) for Determination

Objective: Accurately determine the temperature at which 5% mass loss occurs (

-

Sample Preparation: Tare a platinum crucible and load exactly 3.0 to 5.0 mg of the purified halogenated anthanthrone sample.

-

Causality: Using a strictly controlled, small mass prevents internal thermal gradients. If the sample is too large, the outer layer insulates the core, artificially inflating the apparent

.

-

-

Atmospheric Purge: Flush the furnace with high-purity Nitrogen (

) gas at a flow rate of 50 mL/min for 15 minutes prior to heating.-

Causality: An inert atmosphere is mandatory. Running in air introduces oxidative degradation (which can manifest as artificial mass gain followed by rapid loss).

isolates purely thermal bond dissociation.

-

-

Execution: Heat the sample from 25 °C to 600 °C at a constant ramp rate of 10 °C/min.

-

Data Extraction: Plot mass (%) versus temperature (°C) and extract the exact temperature at 95% residual mass. For anthanthrone derivatives, a passing metric is

°C.

Protocol B: Differential Scanning Calorimetry (DSC) for Morphological Transitions

Objective: Map the glass transition (

-

Sample Preparation: Hermetically seal 2.0 to 4.0 mg of the sample in an aluminum pan. Prepare an empty matched aluminum pan as the reference.

-

Cycle 1 (Erase Thermal History): Heat from 25 °C to

+ 20 °C at 10 °C/min. Hold isothermally for 3 minutes.-

Causality: Synthesized organic molecules possess a "thermal history"—kinetic trapping and internal stresses caused by rapid solvent evaporation or precipitation. This first melt completely erases this history, resetting the polymer/molecule to its intrinsic thermodynamic state.

-

-

Cycle 2 (Cooling): Cool from the melt down to 25 °C at 10 °C/min. Record the exothermic crystallization peak (

). -

Cycle 3 (Heating): Re-heat to

+ 20 °C at 10 °C/min.-

Causality: Extract the endothermic

(seen as a baseline step-shift) and

-

Thermal Validation Workflow Diagram

The logical progression from synthesis to device fabrication relies heavily on the thermal validation gates described above. The following diagram maps this decision matrix.

Workflow for thermal validation of halogenated anthanthrone semiconductors.

Conclusion

The thermal stability of halogenated anthanthrones is not merely a byproduct of their structure, but a highly tunable parameter governed by halogen-directed packing and vibrational dampening. By adhering to strict, self-validating thermal analysis protocols (TGA and DSC), researchers can accurately qualify these materials for high-stress applications. Whether deployed as active layers in organic photovoltaics or as robust scaffolds in pharmaceutical formulations, the anthanthrone core remains a premier building block for next-generation molecular design.

References

- Smolecule.

- ResearchGate.

- SciSpace.

- Poly[(arylene ethynylene)-alt-(arylene vinylene)

- RSC Publishing (rsc.org)

Sources

- 1. Buy 4,10-Dibromoanthanthrone | 4378-61-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Adjusting the photovoltaic performance of big fused ring-based small molecules by tailoring with different modifications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08239F [pubs.rsc.org]

Semiconductor properties of Dichlorodibenzo(def,mno)chrysene-6,12-dione

An In-Depth Technical Guide to the Semiconductor Properties of 4,10-Dichlorodibenzo[def,mno]chrysene-6,12-dione

Authored by: A Senior Application Scientist

Foreword: The Pursuit of Novel Organic Semiconductors

The field of organic electronics is in a constant state of evolution, driven by the quest for new materials with tailored electronic properties, enhanced stability, and cost-effective processing. Within this landscape, polycyclic aromatic hydrocarbons (PAHs) represent a cornerstone class of materials, offering a rich playground for synthetic chemists to tune their optoelectronic characteristics. This guide focuses on a particularly intriguing molecule: 4,10-Dichlorodibenzo[def,mno]chrysene-6,12-dione, a halogenated derivative of anthanthrone. Its extended π-conjugated system, coupled with the electron-withdrawing nature of the chloro and dione functionalities, positions it as a promising candidate for n-type organic semiconductor applications.[1] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its semiconductor properties, grounded in both theoretical predictions and established experimental methodologies.

Molecular Architecture and Solid-State Structure: A Foundation for Electronic Function

The arrangement of molecules in the solid state is a critical determinant of the charge transport properties of an organic semiconductor. For 4,10-Dichlorodibenzo[def,mno]chrysene-6,12-dione, single-crystal X-ray analysis has provided invaluable insights into its molecular and crystal structure.

Molecular Geometry

The core structure is a planar, extended aromatic system derived from dibenzo[def,mno]chrysene, functionalized with two ketone groups at the 6 and 12 positions and chlorine atoms at the 4 and 10 positions.[2][3] The planarity of the molecule is crucial for facilitating π-π stacking in the solid state, a primary mechanism for intermolecular charge hopping. The electron-withdrawing nature of the quinone and chloro substituents significantly influences the molecule's frontier molecular orbital (FMO) energy levels, a key aspect of its function as an n-type semiconductor.[1]

Crystal Packing and Intermolecular Interactions

The crystal structure of 4,10-dichloro-anthanthrone has been determined, revealing a distinct packing motif compared to its dibromo, diiodo, and unsubstituted anthanthrone counterparts.[2] This highlights the profound impact of halogen substitution on the solid-state organization. The crystal structure is characterized by intermolecular Cl⋯H and O⋯H contacts, which play a role in stabilizing the packing arrangement.[2][3] Understanding these interactions is paramount, as they dictate the electronic coupling between adjacent molecules and, consequently, the charge carrier mobility.

Predicted Electronic and Charge Transport Properties: A Theoretical Deep Dive

In the absence of extensive experimental device data for this specific molecule, computational modeling, particularly Density Functional Theory (DFT), provides predictive insights into its semiconductor characteristics.

Frontier Molecular Orbital (FMO) Energy Levels

The primary indicator of a material's suitability for a particular type of charge transport lies in its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For n-type semiconductors, a low-lying LUMO is desirable to facilitate electron injection and transport. The presence of two quinone groups and two chlorine atoms, both being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO orbitals.[1] A derivative of a related compound, 6,12-dimesityl-6,12-dihydro-6,12-diboradibenzo[def,mno]chrysene, has shown a low-lying LUMO of -3.53 eV, suggesting that the core dibenzo[def,mno]chrysene structure is a promising scaffold for n-type materials.[4][5]

Charge Transport Parameters from DFT Calculations

Theoretical investigations into the charge-transport parameters of dihalogenated anthanthrones have been conducted.[2][3] These studies indicate similar reorganization energies for both holes and electrons. Importantly, significant electronic couplings and bandwidths, particularly for electron transport, are predicted along the parallel π-π stacking directions.[2][3] The calculated effective masses for both holes and electrons are found to be small to moderate, which is a positive indicator for efficient charge transport.[6]

The following table summarizes the key predicted electronic properties:

| Property | Predicted Characteristic | Rationale |

| Charge Carrier Type | n-type | Electron-withdrawing quinone and chloro substituents lower the LUMO energy level.[1] |

| HOMO/LUMO Gap | Tunable | The extended π-conjugation and functionalization allow for modification of the band gap. Related derivatives show optical band gaps ranging from 1.65 eV to 2.30 eV.[1] |

| Reorganization Energy | Similar for holes and electrons | DFT calculations suggest balanced charge transport capabilities.[2][3] |

| Electronic Coupling | Significant along π-stacking direction | Favorable for efficient electron transport.[2][3] |

| Effective Mass | Small to moderate | Suggests good charge carrier mobility.[6] |

Synthesis and Material Processing: From Molecule to Thin Film

The successful application of an organic semiconductor in electronic devices hinges on its synthetic accessibility and processability into high-quality thin films.

Synthetic Pathway

A common synthetic route to Dichlorodibenzo(def,mno)chrysene-6,12-dione involves a multi-step process.[1] A potential pathway starts with the chlorination of the parent dibenzo[def,mno]chrysene, followed by an oxidation step to introduce the dione functionalities.[1] Chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like potassium permanganate or chromium trioxide, are often employed in such syntheses.[1]

Caption: A generalized synthetic workflow for Dichlorodibenzo(def,mno)chrysene-6,12-dione.

Thin-Film Deposition

For device fabrication, the organic semiconductor must be processed into a thin, uniform, and often crystalline film. Common techniques for small-molecule organic semiconductors include:

-

Vacuum Thermal Evaporation (VTE): This technique allows for the deposition of highly pure and uniform thin films in a high-vacuum environment, minimizing impurities.

-

Solution-Based Deposition: For soluble derivatives, techniques like spin-coating, drop-casting, or inkjet printing can be employed for large-area and low-cost fabrication.[7][8] The solubility of the target compound is a critical factor; the remarkable insolubility of some anthanthrone derivatives can present a challenge.[2]

Experimental Characterization: A Protocol for Validation

To experimentally validate the predicted semiconductor properties, a suite of characterization techniques is essential. The following outlines a logical workflow for the comprehensive evaluation of a novel organic semiconductor like 4,10-Dichlorodibenzo[def,mno]chrysene-6,12-dione.

Structural and Morphological Characterization

-

X-ray Diffraction (XRD): To confirm the crystalline structure of thin films and determine the orientation of the molecules relative to the substrate.

-

Atomic Force Microscopy (AFM): To visualize the surface morphology of the deposited thin films, including grain size and surface roughness, which significantly impact device performance.[9]

Optical and Electrochemical Characterization

-

UV-Visible Spectroscopy: To determine the optical bandgap of the material from the absorption edge.

-

Photoluminescence (PL) Spectroscopy: To investigate the emissive properties and electronic structure of the material.

-

Cyclic Voltammetry (CV): To experimentally determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials.

Device Fabrication and Electrical Characterization

The definitive test of a semiconductor's performance is its incorporation into a device. For an n-type organic semiconductor, a top-contact, bottom-gate Organic Thin-Film Transistor (OTFT) is a standard testbed architecture.

Step-by-Step OTFT Fabrication Protocol:

-

Substrate Preparation: A heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively. The substrate is rigorously cleaned.[7]

-

Dielectric Surface Treatment: A self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), is often applied to the SiO₂ surface to improve the crystallinity and morphology of the subsequently deposited organic semiconductor film.[7]

-

Organic Semiconductor Deposition: The 4,10-Dichlorodibenzo[def,mno]chrysene-6,12-dione is deposited as a thin film via VTE or a solution-based method.

-

Source-Drain Electrode Deposition: Source and drain electrodes (e.g., gold) are deposited on top of the organic semiconductor layer through a shadow mask.

Caption: Workflow for the fabrication and characterization of an Organic Thin-Film Transistor (OTFT).

Electrical Characterization:

The fabricated OTFTs are then characterized to extract key performance metrics:

-

Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor channel.

-

On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is "on" to when it is "off," indicating the switching efficiency.

-

Threshold Voltage (V_th): The gate voltage required to turn the transistor "on."

Applications and Future Outlook

Given its predicted n-type characteristics, 4,10-Dichlorodibenzo[def,mno]chrysene-6,12-dione and its derivatives are promising materials for a range of organic electronic devices:

-

Organic Light-Emitting Diodes (OLEDs): As an electron-transport or host material. A related derivative has demonstrated potential in OLEDs with green electroluminescence and a maximum external quantum efficiency of 4.9%.[1]

-

Organic Photovoltaics (OPVs): As an electron-acceptor material in bulk heterojunction solar cells.[1]

-

Organic Field-Effect Transistors (OFETs): As the active channel material in n-type transistors for applications in complementary logic circuits.

The broader class of anthanthrone derivatives has been explored for various roles in organic electronics, including as hole-transport materials in perovskite solar cells and as active materials in chemical sensors.[6][10] The versatility of the anthanthrone core suggests that further chemical modification of 4,10-Dichlorodibenzo[def,mno]chrysene-6,12-dione could lead to materials with even more finely tuned properties for specific applications.

Conclusion

4,10-Dichlorodibenzo[def,mno]chrysene-6,12-dione stands as a compelling example of a rationally designed organic semiconductor. Its molecular structure, characterized by an extended π-system and strong electron-withdrawing groups, lays a solid foundation for n-type charge transport. Theoretical calculations support this potential, predicting favorable electronic couplings and charge transport parameters. While comprehensive experimental data on this specific molecule remains to be fully reported, the established methodologies for characterization and device fabrication provide a clear roadmap for its evaluation. As the field of organic electronics continues to mature, the exploration of such precisely functionalized polycyclic aromatic hydrocarbons will undoubtedly pave the way for the next generation of high-performance electronic devices.

References

-

Experimental and predicted crystal structures of Pigment Red 168 and other dihalogenated anthanthrones. (2025, August 6). ResearchGate. [Link]

-

Crystal structure of 4,10-dichloro-anthanthrone (1). (a) Projection... ResearchGate. [Link]

-

Versatile nature of anthanthrone based polymers as active multifunctional semiconductors for various organic electronic devices. Materials Advances (RSC Publishing). [Link]

-

In-situ/operando characterization techniques for organic semiconductors and devices. Researching. [Link]

-

In-situ/operando characterization techniques for organic semiconductors and devices. Journal of Semiconductors. [Link]

-

Crystal structure of 4,5-dichloro-anthracen-9(10H)-one, C14H8Cl2O. ResearchGate. [Link]

-

Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. ResearchGate. [Link]

-

Soft X-ray characterisation of organic semiconductor films. Journal of Materials Chemistry C (RSC Publishing). [Link]

-

Chapter 3 - Experimental and characterisation techniques. University of Surrey. [Link]

-

1,8-Dichloroanthracene. PubChem. [Link]

-

Top: syntheses of anthanthrone. The atom-numbering scheme in... ResearchGate. [Link]

-

1,8-Dichloroanthraquinone. PubChem. [Link]

-

Folded–twisted mechanisms control dynamic redox properties, photophysics and electron transfer of anthanthrene-quinodimethanes. PMC. [Link]

-

HOMO/LUMO Energy Levels along with. ResearchGate. [Link]

-

Anthracene derivatives for stable blue-emitting organic electroluminescence devices. ResearchGate. [Link]

-

Photoconductive Properties of Bis-halogenated Anthauthrone Pigments. ScienceDirect. [Link]

-

Theoretical investigation of the anthracene and its derivatives on large energy gap between triplet excited-states. RSC Advances. [Link]

-

Orthogonal 4,10 and 6,12 substitution of dibenzo[def,mno]chrysene polycyclic aromatic small molecules. Journal of Materials Chemistry C (RSC Publishing). [Link]

-

Synthesis and identification of major metabolites of environmental pollutant dibenzo(c,mno)chrysene. OSTI.GOV. [Link]

-

Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. PMC. [Link]

-

ChemInform Abstract: Syntheses and Properties of 11,11,12,12-Tetracyano-2,6-anthraquinodimethane (TANT) and Its 9,10-Dichloro Derivative as Novel Extensive Electron Acceptors. ResearchGate. [Link]

-

Thin film transistor fabrication process. a) Printing the precursors,... ResearchGate. [Link]

-

The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

6,12-Dihydro-6,12-diboradibenzo[def,mno]chrysene: A Doubly Boron-Doped Polycyclic Aromatic Hydrocarbon for Organic Light Emitting Diodes by a One-Pot Synthesis. ResearchGate. [Link]

-

Microsomal activation of dibenzo[def,mno]chrysene (anthanthrene), a hexacyclic aromatic hydrocarbon without a bay-region, to mutagenic metabolites. PubMed. [Link]

-

High‐Resolution Lithography for High‐Frequency Organic Thin‐Film Transistors. Max Planck Institute for Solid State Research. [Link]

-

Room-Temperature Fabricated Thin-Film Transistors Based on Compounds with Lanthanum and Main Family Element Boron. Nanyang Technological University. [Link]

-

Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. Nature. [Link]

- Thin film transistor fabrication method.

-

Transitions between HOMO–LUMO orbitals of anthracene and silyl... ResearchGate. [Link]

-

Synthesis, Characterization, and Thin-Film Transistor Response of Benzo[i]pentahelicene-3,6-dione. MDPI. [Link]

-

Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons. Wiley Online Library. [Link]

-

Computational study of new pyranylidene-based D-π-A-A dyes: Effect of the change of the auxiliary acceptor. Elsevier. [Link]

-

6,12-Dihydro-6,12-diboradibenzo[def,mno]chrysene: A Doubly Boron-Doped Polycyclic Aromatic Hydrocarbon for Organic Light Emitting Diodes by a One-Pot Synthesis. PubMed. [Link]

Sources

- 1. Dichlorodibenzo(def,mno)chrysene-6,12-dione | High-Purity [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 6,12-Dihydro-6,12-diboradibenzo[def,mno]chrysene: A Doubly Boron-Doped Polycyclic Aromatic Hydrocarbon for Organic Light Emitting Diodes by a One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Versatile nature of anthanthrone based polymers as active multifunctional semiconductors for various organic electronic devices - Materials Advances (RSC Publishing) [pubs.rsc.org]

CAS number and safety data sheet for Dichlorodibenzo(def,mno)chrysene-6,12-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Dichlorodibenzo[def,mno]chrysene-6,12-dione, a sophisticated polycyclic quinone derivative. Given the limited publicly available data for this specific chlorinated compound, this document synthesizes direct information where available and extrapolates from the well-characterized parent compound, Dibenzo[def,mno]chrysene-6,12-dione (also known as Anthanthrone), and the broader class of chlorinated polycyclic aromatic hydrocarbons (PAHs). This approach ensures a thorough and practical resource for researchers, emphasizing scientific integrity and field-proven insights.

Core Identification and Physicochemical Properties

Dichlorodibenzo[def,mno]chrysene-6,12-dione is a chlorinated derivative of the polycyclic aromatic hydrocarbon anthanthrone. Its structure is characterized by an extended, planar π-conjugated system with two chlorine atoms and two quinone functionalities. These features are engineered to impart unique electronic and photophysical properties, making it a compound of significant interest in materials science.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

| Chemical Name | Dichlorodibenzo(def,mno)chrysene-6,12-dione | - |

| CAS Number | 1324-02-3 | [1] |

| Molecular Formula | C₂₂H₈Cl₂O₂ | [1] |

| Molecular Weight | 375.201 g/mol | [1] |

| LogP (Octanol-Water Partition Coefficient) | 5.58 | [1] |

| Parent Compound (Anthanthrone) | Dibenzo[def,mno]chrysene-6,12-dione | [2][3] |

| Parent Compound CAS Number | 641-13-4 | [2][3][4] |

The high LogP value indicates that Dichlorodibenzo[def,mno]chrysene-6,12-dione is highly hydrophobic and lipophilic, suggesting a tendency to accumulate in biological systems and the environment.[1]

Synthesis and Chemical Reactivity

Synthetic Approach